4-amino-N-(4-fluorophenyl)benzamide - 698988-07-7

4-amino-N-(4-fluorophenyl)benzamide

Catalog Number: EVT-408334
CAS Number: 698988-07-7
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Acylation: This method involves reacting 4-amino-benzoic acid with 4-fluoroaniline in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [, ].
  • Reductive Amination: This approach involves reacting 4-nitrobenzoic acid with 4-fluoroaniline, followed by reduction of the nitro group to an amino group using reagents like hydrogen gas with a catalyst or tin(II) chloride [].
Molecular Structure Analysis

Based on analogous structures [, , , , ], 4-amino-N-(4-fluorophenyl)benzamide is likely to exhibit:

Chemical Reactions Analysis
  • Acylation/Alkylation of the amino group: This can be used to introduce diverse substituents, potentially modulating its pharmacological properties [].
  • Hydrolysis of the amide bond: This reaction can be used to cleave the molecule into its constituent amine and carboxylic acid components [].
  • Schiff base formation: The amino group can react with aldehydes or ketones to form Schiff bases, potentially leading to new compounds with different biological activities [].
Mechanism of Action
  • Histone deacetylase (HDAC) inhibition: Several benzamide derivatives act as HDAC inhibitors, impacting gene expression and cellular processes relevant to cancer and neurodegenerative diseases [, , ].
  • c-Jun N-terminal kinase 3 (JNK3) inhibition: Some pyridinylimidazole-based benzamides demonstrate covalent inhibition of JNK3, a potential target for various diseases [, ].

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent histone deacetylase (HDAC) inhibitor, exhibiting selectivity for class I HDAC isoforms, particularly HDAC3. [] It demonstrates antiproliferative activity against solid tumor cell lines, specifically HepG2 cells, and inhibits tumor growth in vivo. [] Mechanistically, FNA promotes apoptosis and induces G2/M phase arrest in HepG2 cells. [] Additionally, FNA enhances the anticancer activity of taxol and camptothecin in combination therapies. []

Relevance: FNA shares a core structure with 4-amino-N-(4-fluorophenyl)benzamide, both containing a benzamide moiety with a 4-fluorophenyl group attached to the nitrogen atom. [] The primary difference lies in the substituent at the 4-position of the benzamide ring. While 4-amino-N-(4-fluorophenyl)benzamide possesses an amino group at this position, FNA features a bis-(2-chloroethyl)-amino group, which likely contributes to its HDAC inhibitory activity.

(E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is an orally active, subtype-selective histone deacetylase (HDAC) inhibitor approved in China for treating relapsed and refractory peripheral T cell lymphoma. []

Relevance: Chidamide and 4-amino-N-(4-fluorophenyl)benzamide belong to the same benzamide class, sharing a common N-(2-amino-4-fluorophenyl)benzamide core structure. [] The key structural difference lies in the substituent at the 4-position of the benzamide ring. Chidamide features a (3-(pyridin-3-yl)acrylamido)methyl group at this position, which contributes to its HDAC inhibitory activity.

RGFP966 ((E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide)

Compound Description: RGFP966 is a benzamide-type HDAC inhibitor that specifically targets HDAC3. [] In the N171-82Q transgenic mouse model of Huntington's disease, RGFP966 improves motor function, protects against striatal volume loss, and reduces glial fibrillary acidic protein (GFAP) immunoreactivity, suggesting a neuroprotective effect. [] Notably, RGFP966 alters the striatal expression of macrophage migration inhibitory factor (Mif) in N171-82Q transgenic mice but not in wild-type mice, indicating a potential role in modulating immune function. []

4-Amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073)

Compound Description: ADD 75073 displays potent anticonvulsant activity in the maximal electroshock seizure (MES) model in mice and rats. [] It shows efficacy at non-toxic doses when administered intraperitoneally in mice and orally in both mice and rats. [] Notably, ADD 75073 was ineffective in other seizure models, indicating a pharmacological profile similar to phenytoin. []

Relevance: Both ADD 75073 and 4-amino-N-(4-fluorophenyl)benzamide share a core 4-aminobenzamide structure. [] The primary difference lies in the substitution pattern on the phenyl ring attached to the nitrogen atom. ADD 75073 features a 2,6-dimethylphenyl group, while 4-amino-N-(4-fluorophenyl)benzamide has a 4-fluorophenyl group. This difference in substitution likely influences their specific pharmacological activities.

Relevance: GOE1734 and 4-amino-N-(4-fluorophenyl)benzamide share the 4-aminobenzamide scaffold, indicating their structural similarity. [] The key distinction lies in the substituent on the benzamide nitrogen. While 4-amino-N-(4-fluorophenyl)benzamide has a 4-fluorophenyl group, GOE1734 has a 2'-aminophenyl group. These structural nuances may contribute to their different biological activities and target specificities.

Properties

CAS Number

698988-07-7

Product Name

4-amino-N-(4-fluorophenyl)benzamide

IUPAC Name

4-amino-N-(4-fluorophenyl)benzamide

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

InChI

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17)

InChI Key

XGUHVHHJBSMNAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.